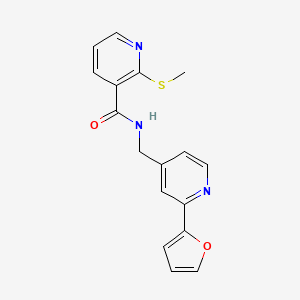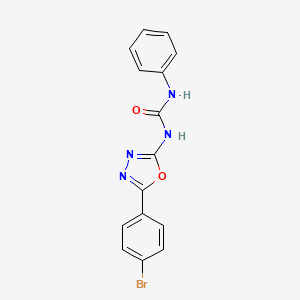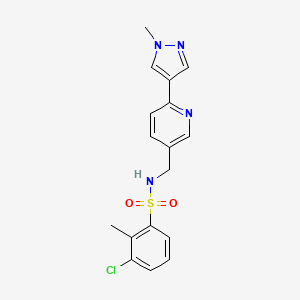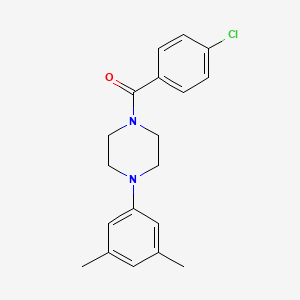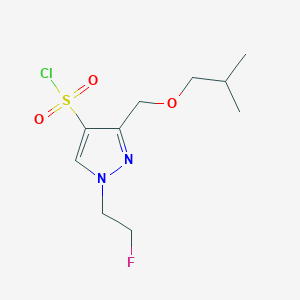
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a sulfonyl chloride derivative of pyrazole and is commonly referred to as FIPSC (Fluoroethyl Isobutoxymethyl Pyrazole Sulfonyl Chloride).
Wirkmechanismus
FIPSC acts as an irreversible inhibitor of enzymes by covalently modifying the active site of the enzyme. Specifically, FIPSC reacts with the active site serine residue of enzymes such as serine hydrolases and cysteine proteases, resulting in the inhibition of their activity.
Biochemical and Physiological Effects:
FIPSC has been shown to have a range of biochemical and physiological effects. Inhibition of serine hydrolases and cysteine proteases has been linked to a range of cellular processes, including cell migration, proliferation, and apoptosis. FIPSC has also been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
FIPSC has several advantages as a chemical probe for studying enzyme activity. It is a highly specific inhibitor that irreversibly modifies the active site of enzymes, making it a valuable tool for studying enzyme function. However, the irreversible nature of FIPSC inhibition can also be a limitation, as it can make it difficult to study the recovery of enzyme activity after inhibition.
Zukünftige Richtungen
There are several potential future directions for research involving FIPSC. One area of interest is the development of FIPSC derivatives with improved specificity and potency for specific enzymes. Another potential direction is the use of FIPSC as a tool for identifying new targets for drug development, particularly in the field of cancer research. Additionally, the use of FIPSC in combination with other inhibitors or drugs may have synergistic effects that could be explored in future research.
Synthesemethoden
The synthesis of FIPSC involves the reaction of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole with thionyl chloride and sulfur dioxide. This reaction results in the formation of FIPSC as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
FIPSC has been extensively studied for its potential applications in drug discovery and development. It is commonly used as a chemical probe to study the activity of enzymes such as serine hydrolases and cysteine proteases. FIPSC has also been shown to inhibit the activity of several enzymes involved in cancer progression, making it a potential candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFN2O3S/c1-8(2)6-17-7-9-10(18(11,15)16)5-14(13-9)4-3-12/h5,8H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGWMZCTGDFOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)


![2-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2521085.png)
![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2521087.png)

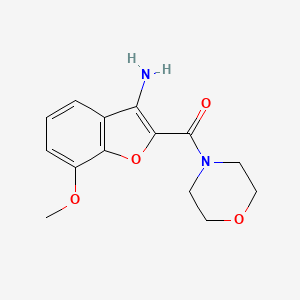
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2521093.png)
